2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
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Overview
Description
2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is an organic compound that features a benzamide core with a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving diamines and sulfonium salts.
Coupling with Benzamide: The piperidine derivative is then coupled with a benzamide precursor using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or benzamide derivatives.
Scientific Research Applications
2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. Detailed studies on its binding affinity and interaction with targets are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
Piperidine Derivatives: Compounds like piperazine and pyrrolidine share the piperidine ring structure but differ in their functional groups and biological activities.
Uniqueness
2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a piperidine derivative makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4g/mol |
IUPAC Name |
2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O2/c1-15-11-13-23(14-12-15)21(25)18-9-5-6-10-19(18)22-20(24)17-8-4-3-7-16(17)2/h3-10,15H,11-14H2,1-2H3,(H,22,24) |
InChI Key |
YWRGKJJANHXWLB-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C |
solubility |
32.9 [ug/mL] |
Origin of Product |
United States |
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